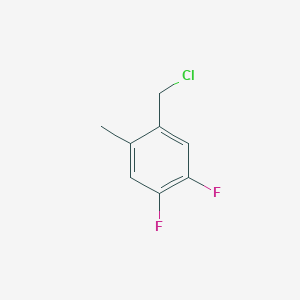

4,5-Difluoro-2-methylbenzyl chloride

CAS No.: 1803826-95-0

Cat. No.: VC2763366

Molecular Formula: C8H7ClF2

Molecular Weight: 176.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803826-95-0 |

|---|---|

| Molecular Formula | C8H7ClF2 |

| Molecular Weight | 176.59 g/mol |

| IUPAC Name | 1-(chloromethyl)-4,5-difluoro-2-methylbenzene |

| Standard InChI | InChI=1S/C8H7ClF2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3 |

| Standard InChI Key | LYWAMPCDZPWZGN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1CCl)F)F |

| Canonical SMILES | CC1=CC(=C(C=C1CCl)F)F |

Introduction

4,5-Difluoro-2-methylbenzyl chloride is an organic compound that belongs to the class of aromatic halides, specifically benzyl chloride derivatives. It is characterized by the presence of two fluorine atoms at the 4 and 5 positions on a benzene ring, a methyl group at the 2 position, and a chlorine atom as a substituent. The compound's molecular formula is not explicitly provided in the available sources, but its CAS number is 1803826-95-0 .

Synthesis of 4,5-Difluoro-2-methylbenzyl chloride

The synthesis of 4,5-Difluoro-2-methylbenzyl chloride typically involves the chloromethylation of 3,4-difluoro-2-methylbenzene. This process can be achieved through the reaction of 3,4-difluoro-2-methylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require heating the mixture to facilitate product formation.

Chemical Reactions and Mechanisms

4,5-Difluoro-2-methylbenzyl chloride acts primarily as an alkylating agent due to its reactive chlorine group. It forms covalent bonds with nucleophiles, introducing the benzyl group into target molecules. The presence of fluorine atoms enhances its reactivity due to their electronegative nature, which influences the electronic properties of the compound.

Reaction Types

-

Alkylation Reactions: The compound reacts with nucleophiles to form covalent bonds.

-

Electrophilic Substitution: The fluorine atoms increase the compound's susceptibility to nucleophilic attack.

Applications

4,5-Difluoro-2-methylbenzyl chloride is utilized primarily in scientific research and industrial applications, particularly in the pharmaceutical industry. Its unique structure and properties make it valuable in various chemical syntheses and applications within medicinal chemistry.

Industrial and Research Uses

-

Pharmaceutical Synthesis: Used as an intermediate in the synthesis of pharmaceutical compounds.

-

Material Science: Involved in the development of new materials due to its reactive properties.

Safety and Handling

While specific safety data for 4,5-Difluoro-2-methylbenzyl chloride is not detailed in the available sources, compounds of similar structure, such as 2-Methylbenzyl chloride, are considered hazardous and can cause severe skin burns and eye damage. They are classified as combustible liquids and may cause respiratory irritation .

Handling Precautions

-

Protective Gear: Use protective gloves, goggles, and a mask when handling.

-

Storage Conditions: Store in a well-ventilated area away from heat sources.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume